molecular formula C6H14N2O2S B13168911 N-[(3-aminocyclobutyl)methyl]methanesulfonamide

N-[(3-aminocyclobutyl)methyl]methanesulfonamide

Cat. No.: B13168911
M. Wt: 178.26 g/mol
InChI Key: WQMAYBJXDVPPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-aminocyclobutyl)methyl]methanesulfonamide is a chemical compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-aminocyclobutyl)methyl]methanesulfonamide typically involves the reaction of 3-aminocyclobutylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminocyclobutyl)methyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(3-aminocyclobutyl)methyl]methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-aminocyclobutyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

N-[(3-aminocyclobutyl)methyl]methanesulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-5-2-6(7)3-5/h5-6,8H,2-4,7H2,1H3

InChI Key

WQMAYBJXDVPPMY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1CC(C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.